Sodium pyruvate-2,3-13C2

Plant secondary metabolism Volatile organic compound biosynthesis Acetyl-CoA tracing

Sodium pyruvate-2,3-13C2 (99 atom% 13C) retains both 13C labels through PDH to track intact acetyl fragments into the TCA cycle, VOCs, and secondary metabolites, enabling 13C-MFA flux resolution. Unlike [1-13C]pyruvate, this C2/C3 labeling distinguishes PDH from bypass activity and provides the +2 Da mass shift essential for GC/LC-MS isotopomer analysis. Choose for definitive acetyl-CoA fate tracking.

Molecular Formula C3H3NaO3
Molecular Weight 112.029 g/mol
CAS No. 89196-78-1
Cat. No. B1316305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium pyruvate-2,3-13C2
CAS89196-78-1
Molecular FormulaC3H3NaO3
Molecular Weight112.029 g/mol
Structural Identifiers
SMILESCC(=O)C(=O)[O-].[Na+]
InChIInChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1+1,2+1;
InChIKeyDAEPDZWVDSPTHF-AWQJXPNKSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Pyruvate-2,3-13C2 (CAS 89196-78-1): Position-Specific 13C Tracer for Carbon Flux Quantification


Sodium pyruvate-2,3-13C2 (CAS 89196-78-1) is a stable isotope-labeled metabolic tracer in which the C2 (carbonyl) and C3 (methyl) carbon atoms of the pyruvate molecule are enriched with carbon-13 . With molecular formula 13C2CH3NaO3 and molecular weight 112.03, this compound is supplied at 99 atom % 13C enrichment . The position-specific labeling pattern is designed to track the metabolic fate of the C2-C3 acetyl fragment as a contiguous unit through glycolysis, the tricarboxylic acid (TCA) cycle, and secondary metabolic pathways, while the unlabeled C1 carboxyl group undergoes separate metabolic processing [1].

Sodium Pyruvate-2,3-13C2 Procurement: Why Isotopologue Position Determines Experimental Utility


Sodium pyruvate isotopologues labeled at different carbon positions are not functionally interchangeable in metabolic tracing experiments. The specific 13C atom location determines which downstream metabolites become labeled, which detection signals are generated, and what quantitative flux information can be derived [1]. [1-13C]pyruvate loses its 13C label as 13CO2 upon decarboxylation to acetyl-CoA, limiting its utility to tracking carboxyl-group fates. In contrast, [2,3-13C2]pyruvate retains both 13C atoms through the pyruvate dehydrogenase reaction, enabling tracking of the intact acetyl fragment into the TCA cycle, secondary metabolite biosynthesis, and macromolecular labeling [2]. This differential labeling pattern dictates experimental outcomes, meaning substitution with an alternative isotopologue fundamentally alters the scientific question that can be answered and may yield uninterpretable or misleading data [3]. The evidence below quantifies these differences.

Sodium Pyruvate-2,3-13C2: Quantified Differential Performance Evidence


Differential 13C-Labeling of Methyl Acetate Emissions: 2,3-13C2 vs. 1-13C Pyruvate

In plant leaf feeding experiments using dynamic 13C-pulse chasing, sodium pyruvate-2,3-13C2 produced strong 13C labeling of methyl acetate emissions, whereas sodium pyruvate-1-13C produced no detectable 13C-labeled methyl acetate [1]. Instead, [1-13C]pyruvate feeding exclusively generated strong 13CO2 emissions, demonstrating that the C2,3 atoms of pyruvate are retained in acetyl-CoA-derived metabolites while the C1 atom is lost via decarboxylation [1]. This differential labeling was observed within minutes of tracer application and was consistent across multiple plant species [2].

Plant secondary metabolism Volatile organic compound biosynthesis Acetyl-CoA tracing

Quantitative Differential 13CO2 Production Rates in Soil Microbial Communities: 2,3-13C2 vs. 1-13C Pyruvate

In controlled soil incubation experiments, the rate of 13CO2 production from 1-13C pyruvate was significantly greater than that from 2,3-13C2 pyruvate under all tested conditions [1]. The C1/C2,3 ratio of 13CO2 production rates served as a diagnostic metric: addition of glucose or leaf litter reduced this ratio (indicating increased Krebs cycle activity), while anaerobic conditions increased the ratio (indicating reduced Krebs cycle activity) [2]. The difference in 13CO2 production rates between the two isotopologues disappeared after 4–5 days due to carbon position scrambling via ongoing soil microbial transformations [1].

Soil microbiology Carbon flux modeling Krebs cycle activity

Differential Labeling of Volatile Organic Compounds: 2-13C vs. 1-13C Pyruvate

Leaf feeding experiments with sodium pyruvate-2-13C resulted in large emissions of both 13C-labeled isoprenoids and 13C-labeled oxygenated volatile organic compounds (VOCs) including acetaldehyde, ethanol, and acetic acid [1]. In contrast, feeding with sodium pyruvate-1-13C resulted only in 13C-labeled isoprenoids, with no 13C incorporation detected in oxygenated VOCs [1]. This finding established that oxygenated VOCs are produced from pyruvate via the pyruvate dehydrogenase (PDH) bypass system, in which the C1 carbon is lost as CO2 while the C2 and C3 carbons are retained in the acetyl fragment [2].

Plant VOC emissions Isoprenoid biosynthesis Oxygenated VOCs

Isotopic Purity and Specification: 99 Atom % 13C Enrichment at C2 and C3 Positions

Commercially available sodium pyruvate-2,3-13C2 (CAS 89196-78-1) is supplied at 99 atom % 13C enrichment at the C2 and C3 positions . This high isotopic enrichment level ensures that tracer-derived signals are well above natural abundance 13C background (approximately 1.1%), minimizing signal dilution and enabling precise flux calculations. The molecular weight of 112.03 represents a +2 Da mass shift relative to unlabeled sodium pyruvate (MW 110.04), enabling unambiguous mass spectrometric differentiation between labeled and unlabeled metabolite pools . Typical suppliers include Sigma-Aldrich (Cat. No. 486191) and Cambridge Isotope Laboratories .

Isotopic enrichment Quality control Metabolic flux accuracy

Sodium Pyruvate-2,3-13C2: Evidence-Based Application Scenarios


Tracking Acetyl-CoA-Derived Secondary Metabolites in Plant Systems

Based on the direct comparative evidence that [2,3-13C2]pyruvate strongly labels methyl acetate and oxygenated VOCs while [1-13C]pyruvate does not [1], this isotopologue is the appropriate choice for tracing carbon flux from pyruvate through acetyl-CoA into acetate esters, isoprenoids, and oxygenated VOCs in plant leaves [2]. Experimental protocols typically involve feeding 10 mM sodium pyruvate-2,3-13C2 (pH 6.5) via the transpiration stream and monitoring VOC emissions by PTR-MS within 60 minutes [1].

Quantifying Krebs Cycle Activity in Soil Microbial Communities

The differential 13CO2 production rates between [1-13C]pyruvate and [2,3-13C2]pyruvate enable calculation of the C1/C2,3 ratio as a diagnostic metric for Krebs cycle activity in intact soil microbiomes [3]. This paired-isotopologue approach has been validated to distinguish between increased Krebs cycle activity (low C1/C2,3 ratio) and reduced activity under anaerobic stress (high C1/C2,3 ratio) [3]. The method is applicable to soil carbon cycling research and environmental microbiology studies.

Distinguishing PDH Bypass Pathway Activity from Direct Decarboxylation

As demonstrated by Jardine et al. (2010), [2-13C]pyruvate (and by extension [2,3-13C2]pyruvate) enables detection of the pyruvate dehydrogenase (PDH) bypass system, which produces acetaldehyde, ethanol, and acetic acid while [1-13C]pyruvate cannot label these metabolites [2]. This differential labeling pattern allows researchers to partition pyruvate flux between the PDH complex and the PDH bypass pathway, a distinction with implications for understanding cellular redox balance and fermentative metabolism [2].

Mass Spectrometry-Based Metabolic Flux Analysis (13C-MFA)

At 99 atom % 13C enrichment, sodium pyruvate-2,3-13C2 provides the isotopic purity required for quantitative 13C metabolic flux analysis (13C-MFA) . The +2 Da mass shift relative to unlabeled pyruvate enables GC-MS or LC-MS detection of mass isotopomer distributions in downstream metabolites including citrate, α-ketoglutarate, glutamate, and aspartate . This isotopologue is particularly valuable for resolving fluxes through pyruvate dehydrogenase (PDH) versus pyruvate carboxylase (PC) when used in combination with appropriate metabolic network models.

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